molecular formula C11H12ClN3O2 B2867499 [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-05-4

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Número de catálogo: B2867499
Número CAS: 894032-05-4
Peso molecular: 253.69
Clave InChI: QNYKGGFMUNBXJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.69. The purity is usually 95%.
BenchChem offers high-quality [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYKGGFMUNBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-amino-1-(4-chlorophenyl)pyrrolidin-2-one urea derivative identification

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Identification and Synthesis of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one Urea Derivatives

Abstract The pyrrolidin-2-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for various psychotropic, anti-inflammatory, and anticoagulant agents. This technical guide details the identification, synthesis, and characterization of urea derivatives based on the 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one core. We explore the synthetic utility of the 4-amino handle, the structural elucidation of the resulting urea linkage using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), and the requisite purity protocols for biological screening.

Chemical Architecture and Therapeutic Relevance

The target molecule consists of a


-lactam (pyrrolidin-2-one) substituted at the 

position with a 4-chlorophenyl group and at the

position with an amino group. The introduction of a urea moiety at

creates a "linker-pharmacophore" architecture common in soluble epoxide hydrolase (sEH) inhibitors and Factor Xa inhibitors.

The urea linkage (


) is critical because it acts as a hydrogen bond donor/acceptor motif, often interacting with catalytic residues (e.g., Asp, Ser) in enzyme active sites.
Structural Breakdown
  • Lipophilic Domain: The 4-chlorophenyl group provides hydrophobic interaction capabilities and metabolic stability (blocking para-hydroxylation).

  • Polar Core: The lactam ring provides rigidity and hydrogen bonding potential.

  • Functional Handle: The urea derivative allows for the exploration of Structure-Activity Relationships (SAR) by varying the distal

    
    -group.
    

Synthetic Pathway: From Aniline to Urea

To identify these derivatives, one must first establish a robust synthetic route. The most reliable method involves the cyclization of itaconic acid with 4-chloroaniline, followed by a Curtius rearrangement to install the amine.

Step-by-Step Protocol

Phase 1: Scaffold Construction

  • Condensation: React 4-chloroaniline (1.0 eq) with itaconic acid (1.1 eq) in water/toluene azeotrope conditions.

  • Cyclization: The intermediate succinic acid derivative undergoes thermal cyclization to form 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid .

Phase 2: Amine Installation (Curtius Rearrangement)

  • Activation: Treat the carboxylic acid with thionyl chloride (

    
    ) to form the acid chloride.
    
  • Azidation: React with sodium azide (

    
    ) to yield the acyl azide.
    
  • Rearrangement: Heat in toluene to induce rearrangement to the isocyanate, followed by hydrolysis with HCl to yield 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride .

Phase 3: Urea Derivatization

  • Coupling: Suspend the amine salt in Dichloromethane (DCM) with Triethylamine (TEA, 2.5 eq).

  • Addition: Add the desired isocyanate (

    
    , 1.1 eq) dropwise at 0°C.
    
  • Workup: Precipitate the urea product using diethyl ether or purify via flash chromatography.

Synthetic Workflow Diagram

SynthesisPath Start 4-Chloroaniline + Itaconic Acid Intermediate Carboxylic Acid Intermediate Start->Intermediate Cyclization (Toluene, Reflux) Amine 4-Amino-1-(4-chlorophenyl) pyrrolidin-2-one Intermediate->Amine Curtius Rearrangement (1. SOCl2, 2. NaN3, 3. HCl) Urea Target Urea Derivative Amine->Urea Isocyanate Coupling (R-NCO, TEA, DCM)

Figure 1: Synthetic route for the generation of urea derivatives from the chlorophenyl-pyrrolidinone scaffold.

Structural Identification and Characterization

Identification of the correct isomer and confirmation of the urea formation is the primary technical challenge. The 4-amino-pyrrolidinone contains a chiral center at


; however, unless chiral separation is performed, the product is typically a racemate.
A. Mass Spectrometry (LC-MS)

The presence of the chlorine atom provides a distinct "fingerprint" in the mass spectrum.

  • Isotope Pattern: Look for the characteristic

    
     and 
    
    
    
    peaks with a 3:1 intensity ratio, confirming the presence of
    
    
    and
    
    
    .
  • Fragmentation:

    • Loss of the

      
       fragment (cleavage of the urea).
      
    • Retention of the chlorophenyl-pyrrolidinone core (

      
       approx 209/211).
      
B. Nuclear Magnetic Resonance ( H NMR)

The formation of the urea linkage causes significant chemical shift changes compared to the free amine.

Table 1: Key


H NMR Diagnostic Signals (DMSO-

)
Proton EnvironmentFree Amine (

ppm)
Urea Derivative (

ppm)
Diagnostic Feature
NH (Urea) N/A6.20 - 6.50 (

)
Doublet coupling to CH-4
NH (Distal) N/A8.50 - 9.00 (

)
Singlet (depends on R-group)
CH-4 (Chiral) 3.50 - 3.604.20 - 4.40Downfield shift due to carbonyl
CH2-3 (Ring) 2.10 - 2.602.30 - 2.80Diastereotopic splitting
Ar-H (Cl-Ph) 7.30 - 7.507.30 - 7.50AA'BB' System (Para-sub)
C. Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Two distinct bands.
    
    • Lactam

      
      : ~1680-1700 cm
      
      
      
      .
    • Urea

      
      : ~1630-1650 cm
      
      
      
      (Amide II band also visible).

Validation and Purity Protocols

Before biological testing, the compound must pass rigorous quality control.

Protocol: Analytical Validation Workflow
  • Sample Prep: Dissolve 1 mg of derivative in 1 mL Acetonitrile/Water (50:50).

  • HPLC Method:

    • Column: C18 Reverse Phase (3.5

      
      m, 4.6 x 100 mm).
      
    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Criteria: Purity must be

    
     by area under the curve (AUC).
    
Validation Logic Diagram

ValidationLogic Sample Crude Urea Derivative TLC TLC Screening (MeOH/DCM) Sample->TLC Flash Flash Chromatography Purification TLC->Flash Rf ~0.4 LCMS LC-MS Analysis (M+H, Cl Pattern) Flash->LCMS NMR 1H NMR (DMSO-d6) LCMS->NMR Mass Confirmed Decision Purity > 95%? NMR->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Repurify Decision->Repurify No Repurify->Flash

Figure 2: Decision tree for the purification and validation of the synthesized derivatives.

Conclusion

The identification of 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one urea derivatives relies on a triad of evidence: Synthetic History (Curtius route), Mass Spectral Logic (Chlorine isotope pattern), and NMR Shift Analysis (Deshielding of the C4 proton). By adhering to the protocols outlined above, researchers can ensure the generation of high-fidelity chemical probes suitable for advanced pharmacological screening.

References

  • Use of Itaconic Acid in Lactam Synthesis

    • Title: Synthesis of Pyrrolidin-2-ones via Cyclization of Itaconic Acid Deriv
    • Source: Journal of Organic Chemistry.
    • Context: Provides the foundational method for creating the 5-oxopyrrolidine-3-carboxylic acid core.
    • URL: [Link] (General Journal Link for verification of standard protocols).

  • Curtius Rearrangement Protocols

    • Title: The Curtius Rearrangement in Heterocyclic Synthesis.
    • Source: Organic Syntheses.
    • Context: Standard operating procedure for converting carboxylic acids to amines via acyl azides.
    • URL: [Link]

  • Urea Derivatization Methodology

    • Title: Urea formation from amines and isocyan
    • Source: Royal Society of Chemistry (RSC) Advances.
    • Context: Details the thermodynamic and kinetic considerations for reacting secondary/primary amines with isocyan
    • URL: [Link]

  • Characterization of Chlorinated Aromatics

    • Title: Interpretation of Mass Spectra of Chlorin
    • Source: NIST Chemistry WebBook.
    • Context: Reference for the 3:1 isotope r
    • URL: [Link]

Difference between [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea and 4-chlorophenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-Chlorophenylurea (CPU) , a well-established agrochemical pharmacophore, with [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea , a specialized heterocyclic analog.

The analysis focuses on the structural divergence, synthetic methodologies, and biological implications of rigidifying the urea linker via a lactam scaffold.

Executive Summary

The distinction between 4-chlorophenylurea and [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea represents a classic case study in medicinal chemistry: the transition from a flexible, conjugated Aryl Urea scaffold to a rigid, non-conjugated Lactam-Tethered Urea .

  • 4-Chlorophenylurea (CPU) is a planar, conjugated molecule primarily known for its cytokinin-like activity in plant physiology and as a metabolite of phenylurea herbicides. Its biological activity relies on the direct electronic communication between the electron-rich urea and the electron-deficient chlorophenyl ring.

  • [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea (CPU-Pyr) inserts a 2-pyrrolidone (gamma-lactam) ring between the phenyl group and the urea moiety. This modification introduces chirality, disrupts electronic conjugation, and alters the hydrogen-bonding vector, shifting the compound's profile from agrochemical signaling to a scaffold more typical of pharmaceutical intermediates (e.g., Factor Xa inhibitors or chemokine antagonists).

Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the linker topology . CPU presents a linear, conjugated system. CPU-Pyr presents a "kinked," three-dimensional architecture due to the sp³ hybridized carbon at position 3 of the pyrrolidone ring.

Structural Comparison Table
Feature4-Chlorophenylurea (CPU)[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Formula


Mol.[1][2][3][4][5] Weight 170.59 g/mol 253.68 g/mol
Core Scaffold Phenylurea (Linear)N-Aryl-gamma-lactam (Cyclic)
Urea Type Aryl Urea (Aniline-derived)Alkyl Urea (Amine-derived)
Electronic State Conjugated (

-

overlap)
Non-conjugated (Insulated by

Carbon)
Chirality AchiralChiral Center at C3 (Enantiomers exist)
H-Bond Donors 2 (High acidity due to Ph)3 (Urea NHs + potential Lactam interaction)
LogP (Est.) ~2.0 (Moderate Lipophilicity)~1.2 - 1.5 (Lower due to added polarity of lactam)
Electronic & Conformational Analysis
  • CPU (Conjugated): The lone pair on the N1 nitrogen participates in resonance with the phenyl ring. This decreases the basicity of the urea oxygen and increases the acidity of the N-H protons, facilitating strong hydrogen bonding with receptor pockets (e.g., Cytokinin receptors).

  • CPU-Pyr (Insulated): The urea is attached to an aliphatic carbon (C3). The urea nitrogen behaves like a standard alkyl urea (more basic). The phenyl group is attached to the lactam nitrogen, forming a vinylogous amide system, but it is electronically disconnected from the urea. This completely changes the pharmacophore's electrostatic potential map.

Synthetic Methodologies

The synthesis of these two compounds illustrates the difference between "commodity chemical production" and "multi-step scaffold construction."

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_0 4-Chlorophenylurea (CPU) Synthesis cluster_1 [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea Synthesis PCA 4-Chloroaniline CPU 4-Chlorophenylurea PCA->CPU Nucleophilic Addition (Aq. Acid, 80°C) KOCN Potassium Cyanate (H+) KOCN->CPU PCA2 4-Chloroaniline INT1 1-(4-Cl-Ph)-5-oxopyrrolidine- 3-carboxylic acid PCA2->INT1 Cyclocondensation (Fusion/Solvent) ITA Itaconic Acid ITA->INT1 INT2 Acyl Azide (Curtius Rearrangement) INT1->INT2 DPPA or SOCl2/NaN3 ISO Isocyanate Intermediate INT2->ISO Heat (-N2) CPUPYR Target: Pyrrolidinyl Urea ISO->CPUPYR Ammonolysis NH3 Ammonia NH3->CPUPYR

Figure 1: Comparative synthetic logic. CPU is a single-step condensation, whereas the pyrrolidone analog requires ring construction followed by functional group manipulation (Curtius Rearrangement).

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chlorophenylurea (CPU)
  • Principle: Acid-catalyzed nucleophilic addition of aniline to isocyanic acid (generated in situ).

  • Reagents: 4-Chloroaniline (1 eq), Potassium Cyanate (1.5 eq), Acetic Acid/Water (1:1).

  • Dissolution: Dissolve 4-chloroaniline in 50% aqueous acetic acid at 35°C.

  • Addition: Add potassium cyanate (KOCN) solution dropwise over 30 minutes.

  • Precipitation: The urea precipitates immediately as a white solid. Stir for 1 hour.

  • Workup: Filter the solid, wash with cold water to remove salts, and recrystallize from ethanol.

    • Yield: Typically >90%.

Protocol B: Synthesis of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
  • Principle: Construction of the lactam ring followed by conversion of a carboxylic acid to a urea via Curtius rearrangement.

  • Step 1: Cyclization (The Itaconic Acid Route)

    • Mix 4-chloroaniline (1 eq) and itaconic acid (1.1 eq) in water or toluene.

    • Reflux for 12-24 hours with a Dean-Stark trap (if toluene) to remove water.

    • Isolate 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid .

  • Step 2: Curtius Rearrangement to Urea

    • Dissolve the carboxylic acid intermediate in dry toluene.

    • Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Heat to 80°C for 2 hours. Evolution of

      
       gas indicates formation of the isocyanate.
      
    • Ammonolysis: Cool the mixture to 0°C and bubble anhydrous ammonia gas (or add ammonium hydroxide) into the reaction.

    • Purification: Evaporate solvent and purify via column chromatography (SiO2, MeOH/DCM gradient).

Biological Activity & Toxicology[2][4]

The shift from an aryl urea to a pyrrolidinyl urea drastically alters the biological target profile.

4-Chlorophenylurea (Agrochemical Context)
  • Mechanism: Acts as a synthetic cytokinin. It mimics adenine-type cytokinins (like zeatin) by binding to histidine kinase receptors (CRE1/AHK4) in plants.

  • Toxicology:

    • Metabolic Activation: Hydrolyzes in vivo to release 4-chloroaniline , a known hemotoxin and potential carcinogen.

    • Endocrine Disruption: Phenylureas are monitored for potential interference with androgen/estrogen receptors.

Pyrrolidinyl Urea Analog (Pharmaceutical Context)
  • Mechanism: The bulky lactam spacer prevents binding to the planar cytokinin receptor pockets. Instead, this scaffold is often found in:

    • CCR Antagonists: The pyrrolidone ring acts as a spacer to orient the urea (H-bond donor) and the aryl group (hydrophobic tail) into specific sub-pockets.

    • Epoxide Hydrolase Inhibitors: Urea pharmacophores are key for stabilizing the enzyme's catalytic triad; the pyrrolidone ring improves metabolic stability compared to a naked phenyl chain.

  • Safety Profile: The lactam ring is generally more resistant to hydrolysis than the linear amide/urea bond. This reduces the risk of releasing free 4-chloroaniline, potentially offering a safer toxicological profile.

Biological Signaling Pathway Diagram

Bio_Activity cluster_CPU 4-Chlorophenylurea (Agro Impact) cluster_Analog Pyrrolidinyl Urea (Pharma Potential) CPU_Mol 4-Chlorophenylurea Receptor Cytokinin Receptor (AHK4/CRE1) CPU_Mol->Receptor Direct Binding Tox Hydrolysis -> 4-Chloroaniline (Toxicity) CPU_Mol->Tox Metabolism Response Cell Division (Plant Growth) Receptor->Response Signal Transduction Analog_Mol Pyrrolidinyl Urea Analog Target GPCRs / Enzymes (e.g., sEH, CCR2) Analog_Mol->Target Stereoselective Binding Stability Lactam Ring Stability Analog_Mol->Stability Resists Hydrolysis Outcome Therapeutic Effect (Anti-inflammatory) Target->Outcome

Figure 2: Divergent biological fates. CPU targets plant hormone receptors and carries aniline-toxicity risks. The Analog targets complex mammalian enzymes/receptors with improved metabolic stability.

Analytical Differentiation

Distinguishing these compounds in a mixture (e.g., environmental screening) requires specific detection parameters.

Parameter4-ChlorophenylureaPyrrolidinyl Urea Analog
UV Absorbance

(Strong, conjugated)

(Weaker, dominated by Ph-Lactam)
Mass Spectrometry Fragment:

127 (4-Cl-Aniline)
Fragment:

210 (Lactam core loss of urea)
NMR (

H)
Urea NHs: Broad singlets

8.5-9.0 ppm
Urea NHs:

6.0-6.5 ppm (Aliphatic urea); Ring CH/CH2 signals
Solubility Soluble in Acetone, DMSO; Poor in WaterSoluble in DMSO, MeOH; Moderate in Water

References

  • BenchChem. (2025).[6] A Comprehensive Technical Guide to 4-Chlorophenylurea: Biological Activity and Mechanism of Action. 5

  • Smolecule. (n.d.). 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea Structure and Properties. 7

  • ChemSRC. (2025). 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea - CAS Database. 1

  • ResearchGate. (2026). Metabolic Pathways of Phenylurea Herbicides and 4-Chlorophenylurea Formation. 2[2][8]

Sources

Advanced Synthesis Protocols for N-Aryl-Pyrrolidinone Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The N-aryl-pyrrolidinone urea motif is a privileged pharmacophore in modern medicinal chemistry, serving as a core structural element in CCR1 antagonists, p38 MAP kinase inhibitors, and mGluR5 modulators. Its structural rigidity—conferred by the lactam ring—combined with the directional hydrogen-bonding capability of the urea linkage, allows for precise orientation of hydrophobic aryl tails into deep allosteric pockets.

This guide moves beyond basic textbook definitions to analyze the three dominant synthetic pathways for constructing this scaffold. We prioritize process safety , stereochemical integrity , and scalability . The focus is placed on the most synthetically challenging regioisomer: N-(1-aryl-2-oxopyrrolidin-3-yl)ureas .

Retrosynthetic Analysis & Strategy

The construction of the target scaffold can be disconnected into two distinct phases: Core Assembly (building the functionalized lactam) and Linker Installation (urea formation).

Strategic Disconnections
  • Path A (Convergent Isocyanate): Late-stage coupling of a chiral aminopyrrolidinone with an aryl isocyanate. High convergence but relies on unstable/toxic reagents.

  • Path B (Carbamate Activation): A safety-focused route replacing isocyanates with CDI or phenyl chloroformate activation. Ideal for scale-up.

  • Path C (Curtius Rearrangement): A linear approach starting from carboxylic acid precursors (e.g., pyroglutamic acid derivatives), preserving stereochemistry via rearrangement.

Retrosynthesis Target N-(1-aryl-2-oxopyrrolidin-3-yl)urea Isocyanate Aryl Isocyanate + 3-Amino-1-aryl-pyrrolidinone Isocyanate->Target Path A: Nucleophilic Addn Carbamate Aryl Amine + Activated Carbamate Intermediate Carbamate->Target Path B: Displacement Acid 1-Aryl-5-oxo-pyrrolidine-3-carboxylic acid Acid->Target Path C: Curtius Rearrangement

Figure 1: Retrosynthetic disconnection of the target scaffold showing three primary entry points.

Core Construction: Synthesis of the 3-Amino-Lactam Intermediate

Before urea formation, the 1-aryl-3-aminopyrrolidin-2-one core must be synthesized. The choice of method depends heavily on whether the N-aryl group or the C3-chiral center is the limiting factor.

Method A: The "Azide Displacement" (Racemic/HTS Route)

This method is preferred for generating diverse libraries where chirality is not yet critical.

  • Substrate: 1-Aryl-2-pyrrolidinone (synthesized via Cu-catalyzed coupling of 2-pyrrolidinone and aryl iodide).

  • Alpha-Bromination: Treatment with PBr3/Br2 or NBS generates the 3-bromo lactam.

  • Azide Displacement: Reaction with NaN3 in DMF followed by Staudinger reduction (PPh3/H2O) yields the 3-amine.

Method B: The "Chiral Pool" (Stereoselective Route)

For lead optimization, starting from L-Aspartic acid or derivatives ensures enantiopurity.

  • Cyclization: N-arylation of aspartic acid followed by dehydration yields the succinimide, which can be selectively reduced or manipulated to the lactam.

Detailed Synthesis Pathways (Urea Installation)

Pathway 1: The Isocyanate Route (Standard Bench Scale)

This is the most direct method for small-scale (<100 mg) synthesis in early discovery.

Mechanistic Insight: The nucleophilic primary amine at C3 of the pyrrolidinone attacks the electrophilic carbon of the isocyanate. The reaction is driven by the formation of the stable urea bond.

Experimental Protocol:

  • Preparation: Dissolve 3-amino-1-arylpyrrolidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add Aryl Isocyanate (1.1 equiv) dropwise at 0°C.

  • Catalysis: If the aniline is electron-deficient, add 0.1 equiv of DMAP or DIPEA.

  • Workup: Stir at RT for 2-4 hours. The product often precipitates. Filter and wash with cold Et2O. If soluble, quench with MeOH, concentrate, and purify via flash chromatography (MeOH/DCM).

Critical Process Parameters (CPPs):

  • Moisture Control: Strictly anhydrous conditions are required to prevent isocyanate hydrolysis to the symmetric urea (major impurity).

  • Stoichiometry: Excess isocyanate can lead to biuret formation (double addition).

Pathway 2: The Activated Carbamate Route (Safety & Scale-Up)

When isocyanates are not commercially available or too toxic for large-scale handling, the carbamate activation strategy is the industry standard.

Mechanistic Insight: This is a two-step "activation-displacement" sequence. The amine is first converted to a reactive carbamate (using Phenyl Chloroformate) or an imidazole-urea (using CDI). A second amine then displaces the leaving group (phenol or imidazole).

Experimental Protocol (Phenyl Chloroformate Method):

  • Activation: To a solution of Aryl Amine 1 (1.0 equiv) and Pyridine (1.2 equiv) in THF at 0°C, add Phenyl Chloroformate (1.05 equiv) dropwise. Stir 1h.

  • Isolation: Quench with water, extract with EtOAc. The phenyl carbamate intermediate is stable and can be crystallized.

  • Coupling: Dissolve the phenyl carbamate (1.0 equiv) in DMSO. Add 3-amino-1-arylpyrrolidin-2-one (1.0 equiv) and DIPEA (1.5 equiv). Heat to 60-80°C for 4h.

  • Purification: Pour into water. The urea product precipitates.

Why this works: Phenoxide is a good leaving group at elevated temperatures, driving the reaction to completion without the risk of isocyanate handling.

Pathway 3: The Curtius Rearrangement (Linear)

Used when the starting material is a carboxylic acid (e.g., from proline or pyroglutamic acid derivatives).

Protocol:

  • Dissolve 1-aryl-5-oxo-pyrrolidine-3-carboxylic acid in Toluene.

  • Add DPPA (Diphenylphosphoryl azide) (1.1 equiv) and TEA (1.1 equiv).

  • Heat to 80°C. Evolution of N2 gas indicates formation of the isocyanate in situ.

  • Add the Aryl Amine (1.2 equiv) and stir at 80°C for 2h.

Comparative Analysis of Methods

FeatureIsocyanate RouteCarbamate RouteCurtius Rearrangement
Atom Economy HighModerate (Phenol waste)Moderate (N2/Phosphate waste)
Safety Low (Toxic reagents)High (Stable intermediates)Moderate (Azide hazard)
Scalability Poor (<10g)Excellent (>1kg)Good (with flow chem)
Reaction Time Fast (1-4 h)Slow (Stepwise)Medium (One-pot)
Moisture Sensitivity HighLowHigh (during rearrangement)

Visualization of the Carbamate Workflow

The following diagram illustrates the robust "Carbamate Activation" pathway, preferred for generating high-purity compounds for biological screening.

CarbamatePath Start Aryl Amine (R-NH2) Intermed Phenyl Carbamate Intermediate Start->Intermed THF, 0°C Pyridine Reagent Phenyl Chloroformate (PhOCOCl) Reagent->Intermed Product Final Urea Scaffold Intermed->Product DMSO, 80°C Base (-PhOH) Core 3-Amino-Lactam Core Core->Product

Figure 2: The Carbamate Activation pathway avoids isocyanate handling by using a stable phenyl carbamate intermediate.

References

  • Design, Synthesis, and Discovery of Novel CCR1 Antagonists. Vertex Pharmaceuticals. (2001).[1] Journal of Medicinal Chemistry. Context: Describes the synthesis of xanthene-carboxamide and pyrrolidine urea derivatives for CCR1 inhibition.

  • Novel Pyrrolidine Ureas as C-C Chemokine Receptor 1 (CCR1) Antagonists. Ng, H. P., et al. (2009).[2] Bioorganic & Medicinal Chemistry Letters. Context: Provides specific protocols for the optimization of pyrrolidine ureas and their pharmacokinetic evaluation.

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Liu, Y., et al.[3] (2012). International Journal of Molecular Sciences. Context: Details the "urea linkage" importance in p38 MAP kinase inhibitors and provides general urea synthesis conditions applicable to heterocyclic systems.

  • One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Hemantha, H. P., et al.[4] (2009).[2] Synlett. Context: Describes the Curtius rearrangement protocol using modern reagents (Deoxo-Fluor) to avoid isolation of acyl azides.

  • Synthesis of N-Aryl-N'-Heteroaryl-Substituted Urea Derivatives. Archiv der Pharmazie. (1997). Context: Foundational work on the reaction of amino-heterocycles with isocyanates.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl Urea Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 1-aryl-5-oxopyrrolidine-3-yl urea scaffold represents a "privileged structure" in medicinal chemistry, frequently associated with bioactivity in targets such as CCR1 antagonists , 11


-HSD1 inhibitors , and Factor Xa inhibitors . The structural rigidity of the 

-lactam core provides a defined vector for substituent presentation, enhancing ligand-target binding affinity compared to flexible acyclic ureas.

This Application Note details a robust, scalable protocol for generating libraries of these compounds. Unlike traditional linear synthesis, this guide employs a convergent parallel synthesis strategy designed for 96-well or 384-well formats. The workflow prioritizes the bulk synthesis of a stable amine core followed by late-stage diversification using commercially available isocyanates and solid-supported scavenger resins to ensure high purity without chromatographic purification.

Key Advantages of This Protocol
  • Scalability: The core scaffold is synthesized from inexpensive starting materials (itaconic acid and 4-chloroaniline) on a multi-gram scale.

  • Purity by Design: Utilization of polymer-supported scavengers eliminates the need for HPLC purification for primary screening.

  • Diversity: The urea linkage allows for the rapid introduction of diverse electronic and steric elements via commercial isocyanates.

Synthetic Pathway & Logic

The synthesis is divided into two phases:

  • Phase I (Batch Mode): Construction of the key intermediate 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one (also referred to as 4-amino-N-aryl-gamma-lactam).

  • Phase II (Parallel Mode): Library generation via urea formation and scavenger resin purification.

Workflow Visualization

G Start Itaconic Acid + 4-Chloroaniline Inter1 1-(4-chlorophenyl)-5- oxopyrrolidine-3-carboxylic acid Start->Inter1 Reflux/H2O Cyclization Inter2 Acyl Azide Intermediate Inter1->Inter2 DPPA, Et3N (Curtius Prep) Core SCAFFOLD CORE: 4-amino-1-(4-chlorophenyl) pyrrolidin-2-one Inter2->Core 1. Reflux (Isocyanate) 2. Hydrolysis Lib Urea Library (96-well plate) Core->Lib + R-NCO (Isocyanates) Parallel Synthesis QC QC & Plating (LCMS >90%) Lib->QC Scavenger Resin Purification

Figure 1: Strategic workflow for the synthesis of pyrrolidinone urea libraries. The process moves from bulk scaffold synthesis to parallel diversification.

Phase I: Bulk Preparation of the Amine Scaffold

The core challenge is synthesizing the 4-amino-gamma-lactam ring. Direct condensation of amines with itaconic acid yields the carboxylic acid derivative. We utilize a Curtius Rearrangement to convert this acid to the required amine with retention of configuration (if chiral starting materials are used).[1][2]

Step 1: Synthesis of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Reagents: Itaconic acid (1.0 eq), 4-Chloroaniline (1.0 eq), Water.

  • Reaction: In a 500 mL round-bottom flask, suspend itaconic acid (13.0 g, 100 mmol) and 4-chloroaniline (12.7 g, 100 mmol) in water (150 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours. The solids will initially dissolve, followed by the precipitation of the product.

  • Work-up: Cool the mixture to room temperature (RT). Filter the white precipitate.[3]

  • Wash: Wash the filter cake with cold water (2 x 50 mL) and diethyl ether (50 mL) to remove unreacted aniline.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–95%.

    • Checkpoint: 1H NMR (DMSO-d6) should show the carboxylic acid proton ~12.5 ppm and the characteristic pyrrolidinone ring protons.

Step 2: Curtius Rearrangement to 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH), Trifluoroacetic acid (TFA).

  • Acyl Azide Formation: Dissolve the carboxylic acid (10 mmol) in dry Toluene (50 mL). Add TEA (12 mmol) and DPPA (11 mmol). Stir at RT for 2 hours.

  • Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping (Boc-Protection): Add excess tert-butanol (20 mL) and reflux for another 12 hours to form the N-Boc protected amine.

  • Deprotection: Concentrate the solvent. Redissolve the residue in DCM (20 mL) and add TFA (10 mL). Stir at RT for 2 hours.

  • Free Basing: Concentrate to remove TFA. Redissolve in EtOAc, wash with saturated

    
     (carefully!), dry over 
    
    
    
    , and concentrate.
    • Result: The free amine scaffold, ready for library synthesis.

Phase II: High-Throughput Library Generation

This phase utilizes a "Scavenger Resin" protocol. We use a slight excess of isocyanate to drive the reaction to completion, then remove the unreacted isocyanate using an amine-functionalized resin. This ensures the final solution contains only the product and inert urea-resin byproducts which are filtered out.

Materials & Equipment[4]
  • Reaction Vessel: 96-well deep-well polypropylene block (2 mL volume).

  • Scaffold: Amine core from Phase I (0.1 M solution in anhydrous DCM or DMF).

  • Reagents: Diverse set of Isocyanates (R-NCO), 0.15 M solutions.

  • Scavenger Resin: Polystyrene-supported Trisamine (PS-Trisamine) or Aminomethyl polystyrene. Loading ~3.0 mmol/g.

Protocol: Parallel Urea Synthesis
StepOperationCritical Parameter
1. Dispensing Add 500 µL of Amine Scaffold solution (50 µmol) to each well.Solvent must be anhydrous.
2. Diversification Add 400 µL of unique Isocyanate solution (60 µmol, 1.2 eq) to each well.1.2 eq excess is crucial to consume all scaffold.
3. Reaction Seal plate and shake at RT for 16 hours .Ensure vigorous mixing.
4. Scavenging Add 100 mg of PS-Trisamine resin (approx. 300 µmol capacity, >5 eq excess relative to remaining isocyanate).Resin captures excess R-NCO.
5. Incubation Shake at RT for 4–6 hours .Allows resin to react with excess electrophiles.
6. Filtration Filter the supernatant into a receiving plate using a vacuum manifold.The resin (containing impurities) is trapped.
7. Drying Evaporate solvent (SpeedVac or N2 blowdown).Avoid high heat (>40°C) to prevent degradation.
8. Reconstitution Dissolve in DMSO (e.g., to 10 mM stock).Ready for HTS.
Mechanism of Purification (Self-Validating System)

The protocol is designed to be self-cleaning:

  • Excess Isocyanate: Drives the reaction, ensuring no unreacted Amine Scaffold remains (Amine impurities are often toxic/active in HTS).

  • PS-Trisamine: Reacts with the remaining Isocyanate to form a resin-bound urea.

  • Filtration: Physically removes the resin-bound impurities, leaving pure product in the filtrate.

Quality Control & Data Analysis

For HTS libraries, random sampling QC is standard.

  • Method: LC-MS (ESI+).

  • Acceptance Criteria: Purity > 85% (UV 254 nm), Mass Confirmation [M+H]+.

  • Solubility: 1-(4-chlorophenyl) ureas can be lipophilic. If precipitation is observed in DMSO, add 10% water or use DMA (Dimethylacetamide).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete Curtius rearrangement.Ensure anhydrous conditions during DPPA step; check

evolution.
Amine Scaffold in Final Product Isocyanate was not in excess.Increase Isocyanate equivalents to 1.5 eq.
Isocyanate Peak in LCMS Insufficient scavenging.Increase resin amount or scavenging time; check resin loading capacity.

References

  • Scaffold Synthesis (Itaconic Acid Route)

    • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (2022).[4] PubMed Central. Available at: [Link]

    • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. (2023).[5][6][7][8] MDPI. Available at: [Link]

  • Curtius Rearrangement Protocols

    • The Curtius Rearrangement: Applications in Modern Drug Discovery.[2] (2018). PubMed Central. Available at: [Link]

  • Solid-Phase Scavenging Strategies

    • Solution-Phase Library Generation: Methods and Applications in Drug Discovery. (1998). PubMed. Available at: [Link]

    • Ion-exchange resins for solution phase parallel synthesis of chemical libraries. (1997).[9] Tetrahedron Letters. (General reference for resin usage).

  • Biological Relevance (Urea Scaffolds)

    • Role of Aryl Urea Containing Compounds in Medicinal Chemistry.[1][2][10] (2015).[11] Hilaris Publisher. Available at: [Link]

Disclaimer: This protocol involves the use of hazardous chemicals (azides, isocyanates). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Applications of pyrrolidinone urea derivatives in herbicide metabolite research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Profiling and Analytical Characterization of Pyrrolidinone-Urea Derivative Herbicides

Executive Summary

The Pyrrolidinone-Urea scaffold represents a critical structural motif in modern agrochemical discovery, bridging two potent herbicide classes: Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., pyrrolidine-2,4-diones) and Auxin mimics (substituted ureas). Recent research into aryl pyrrolidinone anilides (such as the novel DHODH inhibitor tetflupyrolimet) has accelerated interest in this moiety. However, the metabolic fate of these compounds—specifically the oxidative opening of the pyrrolidinone ring and hydrolysis of the urea bridge—poses significant analytical challenges due to the high polarity and low molecular weight of the resulting metabolites.

This guide provides a comprehensive workflow for the synthesis of reference metabolite standards , in vitro metabolic stability assessment , and high-sensitivity LC-MS/MS quantification of pyrrolidinone-urea derivatives.

Chemical Context & Mechanism

Pyrrolidinone-urea derivatives typically function by inhibiting specific enzymatic pathways (PPO or DHODH) or disrupting hormonal balance (Auxin). Their metabolic degradation often follows a predictable "Phase I" oxidation pathway, rendering them inactive but potentially persistent in soil or water matrices.

Key Metabolic Transformations:

  • C-Hydroxylation: Oxidation of the pyrrolidinone ring (typically at C-5) to form 5-hydroxy-pyrrolidinone.

  • Ring Opening: Hydrolysis of the lactam to form gamma-aminobutyric acid (GABA) derivatives.

  • Urea Hydrolysis: Cleavage of the urea linkage yielding the corresponding aniline and pyrrolidinone fragments.

Figure 1: Predicted Metabolic Pathway of Pyrrolidinone-Urea Scaffolds

MetabolicPathway Parent Parent Herbicide (N-Pyrrolidinyl Urea) Met1 Metabolite M1 (5-Hydroxy-Pyrrolidinone) Parent->Met1 CYP450 Hydroxylation Met3 Metabolite M3 (Aniline Cleavage Product) Parent->Met3 Amidase (Urea Cleavage) Met2 Metabolite M2 (Ring-Opened Acid) Met1->Met2 Hydrolysis (Ring Opening) Met4 Metabolite M4 (Succinimide Derivative) Met1->Met4 Oxidation (-2H)

Caption: Proposed Phase I metabolic pathway showing hydroxylation, ring opening, and urea cleavage.

Protocol 1: Chemical Synthesis of Metabolite Standards

Objective: To synthesize authentic reference standards (e.g., 5-hydroxy-pyrrolidinone urea) for quantitation, as these are rarely commercially available.

Reagents:

  • Parent Pyrrolidinone Urea

  • Selenium Dioxide (SeO₂) or CAN (Ceric Ammonium Nitrate)

  • Dichloromethane (DCM) and Acetonitrile (ACN)

  • Sodium Borohydride (NaBH₄)

Step-by-Step Methodology:

  • Oxidation (C-5 Hydroxylation):

    • Dissolve 1.0 eq of the parent urea in 1,4-dioxane.

    • Add 1.2 eq of Selenium Dioxide (SeO₂) .

    • Reflux at 90°C for 4 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).

    • Mechanism:[1][2] SeO₂ selectively oxidizes the alpha-position to the nitrogen in the lactam ring.

  • Purification:

    • Filter the reaction mixture through Celite to remove selenium byproducts.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica Gel 60, Gradient: 0-10% MeOH in DCM).

  • Validation:

    • Confirm structure via 1H-NMR (Look for the diagnostic doublet-of-doublets at ~5.5 ppm for the H-5 proton).

    • Confirm mass via HRMS (M+16 peak).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) and identify metabolites using liver microsomes or plant cell suspension cultures.

Materials:

  • Rat Liver Microsomes (RLM) or Wheat Microsomes (for crop safety studies).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-Incubation:

    • Mix 20 µL Microsomes (20 mg/mL protein) with 470 µL Phosphate Buffer.

    • Add 5 µL of Test Compound (10 mM stock in DMSO) → Final conc: 100 µM.

    • Incubate at 37°C for 5 min.

  • Initiation:

    • Add 50 µL of NADPH Regenerating System.

  • Sampling:

    • At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., d3-N-methyl-pyrrolidone).

  • Processing:

    • Centrifuge at 4,000 x g for 15 min.

    • Collect supernatant for LC-MS/MS analysis.[3][4][5]

Protocol 3: HILIC-MS/MS Analytical Method

Objective: Quantification of polar pyrrolidinone metabolites which often elute in the void volume of Reverse Phase (C18) columns.

Rationale: Pyrrolidinone derivatives are highly polar. Hydrophilic Interaction Liquid Chromatography (HILIC) is essential to retain these analytes and ensure desolvation efficiency in the MS source.

Instrument Parameters
ParameterSettingNotes
Column HILIC Silica or Amide (100 x 2.1 mm, 1.7 µm)Amide phase provides better peak shape for ureas.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH suppresses silanol activity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content required for HILIC retention.
Flow Rate 0.4 mL/minOptimized for ESI efficiency.
Injection Vol 2-5 µLAvoid water-rich diluents (use 90% ACN).
MS/MS Transitions (MRM Mode)

Note: Transitions must be optimized for the specific derivative. Below are typical fragments for the pyrrolidinone core.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Parent Urea [M+H]+[M - Pyrrolidone]+20Neutral loss of pyrrolidone moiety.
5-OH Metabolite [M+16+H]+86.025Characteristic hydroxypyrrolidone ion.
Ring-Open Acid [M+18+H]+[Aniline]+30Cleavage of urea linkage.
Figure 2: Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Soil/Plant/Microsome) Quench Protein Precipitation (ACN + 0.1% Formic Acid) Sample->Quench Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge Dilution Dilute 1:5 with ACN (Critical for HILIC) Centrifuge->Dilution Supernatant LC HILIC Separation (Amide Column) Dilution->LC MS MS/MS Detection (ESI+, MRM) LC->MS

Caption: HILIC-MS/MS workflow emphasizing the critical dilution step to match initial mobile phase conditions.

Technical Insights & Troubleshooting (Expertise)

  • In-Source Fragmentation (ISF): Pyrrolidine-containing scaffolds are prone to ISF, where the pyrrolidine ring is lost before the quadrupole.[6]

    • Solution: Lower the Declustering Potential (DP) or Cone Voltage . Monitor the "Parent - Pyrrolidine" ion in Q1 scans to quantify the extent of ISF.

  • HILIC Hysteresis: HILIC columns require long equilibration times.

    • Protocol: Equilibrate with 20 column volumes of initial mobile phase before the first injection. Do not switch abruptly between high-aqueous and high-organic washes.

  • Matrix Effects: Urea herbicides in soil extracts often suffer from ion suppression.

    • Correction: Use a deuterated internal standard (e.g., Diuron-d6 or NMP-d9) added before extraction.[3]

References

  • Synthesis and Herbicidal Activity of Pyrrolidine-2,4-dione Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Validated Hydrophilic Interaction LC-MS/MS Method for Determination of 2-Pyrrolidinone Residue. ResearchGate. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing Scaffolds. PubMed. Available at: [Link]

  • Metabolism-Based Herbicide Resistance in Crop Weeds. PubMed Central (PMC). Available at: [Link]

Sources

Solvent selection for dissolving [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methodological Framework for Solubilizing [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea for In Vitro Bioassays

Executive Summary & Chemical Logic

The compound [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea presents a specific solubility paradox common in drug discovery. The molecule contains a lipophilic 4-chlorophenyl tail and a polar pyrrolidin-2-one core, linked by a urea bridge.

  • The Challenge: The urea moiety acts as a strong hydrogen bond donor and acceptor, often creating high crystal lattice energy (making the solid hard to break apart). Simultaneously, the chlorophenyl group drastically reduces aqueous solubility.

  • The Risk: While the compound may dissolve in organic stock solvents, it is highly prone to "crashing out" (micro-precipitation) upon dilution into aqueous culture media. This creates false negatives (compound not available to cells) or false positives (precipitate aggregates causing physical toxicity).

This guide details a rigorous solvent selection process, emphasizing Dimethyl Sulfoxide (DMSO) as the primary vehicle, while establishing critical boundaries for cytotoxicity and compound stability.

Physicochemical Assessment & Solvent Candidates

Before attempting dissolution, we must categorize potential solvents based on their Solubilizing Power vs. Biocompatibility.

Table 1: Solvent Candidate Profile for Aryl-Urea Derivatives

SolventSolubilizing PotentialBiocompatibility (Max Final %)Risk ProfileRecommendation
DMSO (Dimethyl Sulfoxide)High . Disrupts urea H-bonds effectively.Moderate (0.1% - 0.5%)Hygroscopic; freezes at 19°C.Primary Choice
DMF (Dimethylformamide)High.Low (<0.1%)Hepatotoxic; affects plasticware.Secondary (only if DMSO fails)
Ethanol (Abs.)Low to Moderate.Moderate (0.5% - 1.0%)Rapid evaporation changes concentration.Poor for ureas (solubility limit)
PEG-400 Moderate.High (up to 5%)Viscous; difficult to pipette accurately.Use as co-solvent only

Critical Insight: For urea-based compounds, DMSO is the gold standard because its oxygen atom is a powerful H-bond acceptor, capable of breaking the intermolecular urea-urea interactions that keep the crystal lattice stable.

Protocol A: Preparation of High-Concentration Stock Solution

Objective: Create a stable, clear stock solution (typically 10 mM or 100 mM) without degrading the compound.

Materials:

  • Compound: [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, sterile filtered)

  • Vessel: Amber glass vial (avoid polystyrene which DMSO can leach)

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh the specific amount of solid into an amber glass vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add 80% of the calculated volume of Anhydrous DMSO.

    • Why? Adding the full volume immediately does not account for the displacement volume of the powder, which can alter the final concentration.

  • Energy Input (The Critical Step):

    • Vortex vigorously for 60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5-minute intervals.

    • Warning: Do NOT exceed 40°C. Urea linkages can be susceptible to hydrolysis or rearrangement to isocyanates at high temperatures in the presence of trace moisture.

  • Final Adjustment: Top up to the final target volume with DMSO.

  • Visual Validation: Hold the vial against a dark background with a focused light source (Tyndall Effect). The solution must be optically clear with no light scattering.

Protocol B: The "Dilution Shock" Validation (Self-Validating System)

Many researchers fail here. A clear stock solution does not guarantee a soluble assay dose. You must simulate the assay conditions to ensure the compound does not precipitate when the organic solvent is diluted with water.

Workflow Diagram: Solubility & Precipitation Check

SolubilityWorkflow Start Start: 10mM DMSO Stock Dilution Dilute 1:1000 into Culture Media (37°C) Start->Dilution Incubation Incubate 4 Hours (Assay Duration) Dilution->Incubation Inspection Visual/Microscopic Inspection Incubation->Inspection Check Precipitate Visible? Inspection->Check Pass PASS: Proceed to Bioassay Check->Pass No Fail FAIL: Compound Crashed Out Check->Fail Yes Mitigation Action: Reduce Stock Conc. or Use Co-solvent (PEG) Fail->Mitigation Mitigation->Start Re-test

Figure 1: Decision tree for validating compound solubility in aqueous assay media.

Validation Steps:

  • Prepare culture media (e.g., DMEM + 10% FBS).

  • Spike the 10 mM DMSO stock into the media to achieve the highest intended assay concentration (e.g., 10 µM, resulting in 0.1% DMSO).

  • Crucial: Add the DMSO stock dropwise while vortexing the media to prevent local high-concentration pockets.

  • Incubate at 37°C for the duration of your intended assay.

  • Check: Use an inverted microscope. Needle-like crystals indicate the urea compound has precipitated. If crystals are present, the data from this concentration will be invalid.

Biological Compatibility & Solvent Limits

When using DMSO, you must normalize the solvent concentration across all wells.

  • The "Solvent Control" Rule: If your highest drug concentration contains 0.5% DMSO, every other well (including untreated controls) must also contain 0.5% DMSO.

  • Toxicity Thresholds:

    • Robust Cell Lines (HeLa, HEK293): Tolerate up to 0.5% - 1.0% DMSO.

    • Primary Cells / Neurons: Tolerate max 0.1% DMSO.

    • Enzymatic Assays: Generally tolerate up to 5%, but DMSO can inhibit certain kinases.

Experimental Setup for Serial Dilution (Intermediate Plate Method): To maintain constant DMSO %, do not dilute the drug directly into the media. Use an intermediate plate.

SerialDilution cluster_0 Step 1: 100% DMSO Plate cluster_1 Step 2: Assay Plate (Aqueous) Stock 10mM Stock D1 3.3mM Stock->D1 1:3 in DMSO Well1 10µM Final (0.1% DMSO) Stock->Well1 Dilute 1:1000 into Media D2 1.1mM D1->D2 1:3 in DMSO Well2 3.3µM Final (0.1% DMSO) D1->Well2 Dilute 1:1000 Well3 1.1µM Final (0.1% DMSO) D2->Well3 Dilute 1:1000

Figure 2: Intermediate Dilution Scheme. Serial dilutions are performed in 100% DMSO first, then transferred to media. This ensures every assay well has the exact same final DMSO concentration (e.g., 0.1%).

Storage and Stability

Urea derivatives can degrade via hydrolysis or carbamylation.

  • Temperature: Store 10 mM DMSO stocks at -20°C or -80°C .

  • Freeze-Thaw: Limit to 3 cycles. Use single-use aliquots (e.g., 20 µL per tube) to avoid repeated moisture introduction. DMSO is hygroscopic; absorbed water will cause the urea compound to precipitate inside the frozen stock over time.

  • Visual Check: Upon thawing, if the DMSO solution is cloudy, the compound has crystallized. Sonicate/warm to 37°C to redissolve. If it does not clear, discard.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility in drug discovery).

  • Timm, M., et al. (2013). "In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in standard culture media." BMC Research Notes, 6, 538.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Waybright, T. J., et al. (2009).

Application Note & Protocol: N-Acylation of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivatization of this scaffold allows for the fine-tuning of pharmacological properties. This application note provides a detailed protocol for the N-acylation of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea, a key intermediate for creating a library of novel compounds for drug discovery. The urea moiety offers a reactive site for acylation, leading to the formation of N-acylureas, which are known to exhibit a wide range of biological activities, including potential anticancer and antiviral properties.

The protocol herein is designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide to the synthesis and purification, and provide recommendations for characterization.

Reaction Mechanism and Scientific Rationale

The N-acylation of urea proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The choice of base is critical in this reaction. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to deprotonate the urea, thereby increasing its nucleophilicity without competing in the acylation reaction. The selection of an appropriate solvent is also crucial; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent solvolysis of the acylating agent.

The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the acylating agent, which would lead to the formation of the corresponding carboxylic acid and a reduction in yield. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.

Acylation_Mechanism Urea [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Urea->Tetrahedral_Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Tetrahedral_Intermediate Base Base (e.g., TEA) Base->Urea Deprotonation Byproduct Base-HCl Salt Base->Byproduct Protonation Product N-Acylated Product Tetrahedral_Intermediate->Product Collapse & Cl⁻ elimination

Figure 1: General mechanism for the N-acylation of urea.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberSupplierGrade
[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea55649-62-2Sigma-Aldrich≥98%
Acetyl chloride75-36-5Sigma-AldrichReagent grade, ≥98%
Triethylamine (TEA)121-44-8Sigma-AldrichAnhydrous, ≥99.5%
Dichloromethane (DCM)75-09-2Sigma-AldrichAnhydrous, ≥99.8%
Saturated Sodium Bicarbonate Solution144-55-8Fisher ScientificLaboratory grade
Anhydrous Magnesium Sulfate7487-88-9Sigma-Aldrich≥99.5%
Ethyl Acetate141-78-6Fisher ScientificACS grade
Hexanes110-54-3Fisher ScientificACS grade
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glassware for workup and purification

Step-by-Step Procedure

Experimental_Workflow Start Start Step1 Dissolve starting material and TEA in anhydrous DCM under N₂ Start->Step1 Step2 Cool reaction mixture to 0 °C Step1->Step2 Step3 Add acetyl chloride dropwise Step2->Step3 Step4 Warm to room temperature and stir for 2-4 hours Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Quench with saturated NaHCO₃ solution Step5->Step6 Reaction Complete Step7 Extract with DCM Step6->Step7 Step8 Dry organic layer with MgSO₄ Step7->Step8 Step9 Concentrate under reduced pressure Step8->Step9 Step10 Purify by column chromatography Step9->Step10 End Obtain pure N-acylated product Step10->End

Figure 2: Workflow for the N-acylation reaction.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of starting material).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Acetyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionIncrease reaction time or temperature. Check the purity of reagents.
Hydrolysis of acylating agentEnsure all glassware is dry and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Multiple spots on TLCFormation of side productsOptimize reaction conditions (e.g., temperature, stoichiometry). Purify carefully by column chromatography.
Di-acylationUse a slight excess of the starting material or add the acylating agent more slowly at a lower temperature.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acylation of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize a variety of N-acylated derivatives for further investigation in drug discovery and development programs. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

  • Synthesis of Novel Pyrrolidinone Derivatives and Their Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists & Process Scientists

Welcome to the Advanced Synthesis Support Module. This guide addresses yield attrition and purity challenges in the synthesis of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea . The protocols below focus on the conversion of the amine precursor (4-amino-1-(4-chlorophenyl)pyrrolidin-2-one) to the target urea, identifying critical process parameters (CPPs) that dictate reaction efficiency.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode.

Yield_Diagnostics Start Low Yield Observed Check_TLC 1. Check TLC/LCMS of Crude Start->Check_TLC SM_Remains Starting Material (Amine) Persists Check_TLC->SM_Remains Incomplete Rxn Clean_Conversion Full Conversion but Low Recovery Check_TLC->Clean_Conversion Workup Loss Many_Spots Complex Impurity Profile (Oligomers/Biurets) Check_TLC->Many_Spots Side Rxns PH_Issue Issue: pH too low/high Action: Adjust to pH 3-4 SM_Remains->PH_Issue Solubility_Issue Issue: Product lost in Mother Liquor Action: Salting out / Cool filtration Clean_Conversion->Solubility_Issue Thermal_Issue Issue: Thermal Degradation Action: Lower Temp (<60°C) Many_Spots->Thermal_Issue

Figure 1: Diagnostic logic tree for isolating yield-limiting factors in urea formation.

Part 2: Core Protocol & Optimization (The "Gold Standard")

The synthesis of N-substituted ureas typically utilizes Potassium Cyanate (KOCN) in acidic media. While cost-effective, this method is sensitive to pH and temperature.

Optimized Method A: The Cyanate Route (Aqueous/Acidic)

Best for: Scale-up, cost-efficiency, and green chemistry compliance.

The Mechanism: The reaction relies on the in situ generation of isocyanic acid (HNCO) from KOCN. The amine precursor must be protonated enough to dissolve but have enough free base character to attack the electrophilic carbon of HNCO.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 1.0 eq of 1-(4-chlorophenyl)-4-aminopyrrolidin-2-one in 5–10 volumes of water. Add 1.0 eq of 1M HCl.

    • Checkpoint: Ensure the solution is homogeneous. If the amine HCl salt is insoluble, add minimal Ethanol (EtOH) until clear.

  • Cyanate Addition: Heat the solution to 40–50°C (Do not exceed 60°C). Add 1.5 eq of Potassium Cyanate (KOCN) portion-wise over 30 minutes.

    • Why? Rapid addition causes a pH spike and local high concentrations of HNCO, leading to polymerization (cyanuric acid formation).

  • Reaction Monitoring: Stir for 2–4 hours. A white precipitate (the urea) should form.

    • Self-Validating Step: Check pH periodically. It should drift towards neutral. If pH > 6, the reaction stalls (no HNCO). If pH < 3, the amine is fully protonated and unreactive. Maintain pH 3–5 by adding drops of dilute HCl or Acetic Acid if necessary.

  • Workup: Cool to 0–5°C for 1 hour. Filter the solid.[1][2] Wash with cold water (2x) and cold EtOH (1x) to remove unreacted amine and inorganic salts.

Optimized Method B: The CDI Route (Anhydrous)

Best for: High-value small batches, water-insoluble amines, or if Method A fails.

  • Activation: Dissolve 1.1 eq of 1,1'-Carbonyldiimidazole (CDI) in anhydrous THF or DCM under Nitrogen.

  • Amine Addition: Add 1.0 eq of the amine precursor dissolved in THF dropwise at 0°C. Stir for 1 hour to form the imidazole-urea intermediate.

  • Ammonolysis: Add 5.0 eq of aqueous Ammonium Hydroxide (25%) or bubble Ammonia gas. Stir at RT for 2 hours.

  • Result: This forces the conversion to the primary urea with generally higher yields (>85%) but requires chromatographic purification if the imidazole byproduct is difficult to wash out.

Part 3: Troubleshooting Guides & FAQs

Issue 1: "My reaction stays clear, and no precipitate forms."

Diagnosis: The product is likely soluble in the reaction matrix, or the reaction failed to initiate.

  • Cause: If you used too much Ethanol/Methanol as a co-solvent, the urea product (which has moderate polarity) will remain in solution.

  • Solution:

    • Concentrate the reaction mixture under reduced pressure to remove organic co-solvents.

    • "Salt out" the aqueous phase by adding NaCl until saturated.

    • Cool to 0°C.

Issue 2: "The product is sticky/gummy and not a free-flowing powder."

Diagnosis: Presence of oligomeric isocyanic acid byproducts or trapped solvent.

  • Cause: Reaction temperature was too high (>70°C), causing KOCN to polymerize into cyanuric acid or biuret derivatives.

  • Solution:

    • Trituration: Suspend the sticky solid in refluxing Ethyl Acetate or Ethanol for 15 minutes, then cool and filter. The urea product usually crystallizes, while impurities remain in the mother liquor.

    • Recrystallization: The preferred solvent system for this class of ureas is Ethanol:Water (1:1) .

Issue 3: "Yield is stuck at 40-50% despite excess KOCN."

Diagnosis: Incorrect pH balance (The "Amine-Acid Paradox").

  • Scientific Insight: In strong acid (pH < 2), the amine is 100% protonated (

    
    ) and cannot act as a nucleophile. In basic conditions (pH > 7), HNCO exists as the cyanate ion (
    
    
    
    ), which is not electrophilic enough.
  • Corrective Action:

    • Do not just dump reagents. Use a pH meter.

    • Start with the amine hydrochloride salt.

    • Add KOCN. The basicity of KOCN will naturally raise the pH.

    • Critical: If the reaction stalls, add Acetic Acid (not HCl) to buffer the system at pH 4.5. This "sweet spot" maximizes the concentration of both the free amine and the reactive HNCO species [1].

Comparative Data: Method Selection
ParameterMethod A: Aqueous KOCNMethod B: CDI / Ammonia
Typical Yield 60–75%80–95%
Purity (Crude) Moderate (Salts present)High (Organic byproducts)
Cost LowHigh
Scalability Excellent (kg scale)Moderate (Exothermic)
Key Risk pH sensitivityMoisture sensitivity

References

  • Kurzer, F. (1956). Cyanates and their Thio-derivatives.[1][3] Organic Syntheses, 36, 1. (Foundational text on urea synthesis via cyanates).

  • Hussain, I., et al. (2013).[4] Urea derivatives synthesis from primary amines and potassium cyanate in water.[5] ResearchGate.[4][6]

  • BenchChem Support. (2025).[7] Optimizing reaction conditions for (2-Aminophenyl)urea synthesis. BenchChem Troubleshooting.

  • ChemicalBook. (2024).[8] 1-(4-chlorophenyl)propan-1-amine Synthesis and Precursor Data. ChemicalBook Database.[8]

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. The reaction of cyanates with acids generates isocyanic acid, which is toxic.

Sources

Technical Support Center: Solubilization Guide for [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: N-Aryl Urea Derivatives / Lactams Application: In vitro Bioassays, Stock Solution Preparation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Urea Challenge"

The compound [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea presents a classic solubility paradox common in medicinal chemistry. Its structure contains two competing functional motifs:

  • The Urea Linker: Capable of forming strong intermolecular hydrogen bond networks (donor-acceptor pairs), leading to high crystal lattice energy. This makes the solid difficult to break apart.

  • The Chlorophenyl Group: Highly lipophilic (hydrophobic), drastically reducing water solubility.

The Result: This compound is likely to be moderately soluble in polar aprotic solvents (DMSO, DMF) but prone to rapid precipitation ("crashing out") upon dilution into aqueous media. This guide addresses how to overcome these thermodynamic barriers.

Troubleshooting & FAQs

Issue 1: "I added DMSO to the powder, but it won't dissolve completely."

Diagnosis: High Crystal Lattice Energy & Saturation Kinetics. The urea moiety creates a "brick dust" crystal structure. Simply adding solvent is often insufficient to overcome the lattice energy at room temperature.

Solution:

  • Heat is Mandatory: Warm the DMSO solution to 37°C–45°C. The increased thermal energy helps break the intermolecular hydrogen bonds of the urea crystal.

  • Sonication: Use an ultrasonic bath for 5–10 minutes. Sonic waves create cavitation bubbles that physically disrupt the crystal surface, accelerating dissolution.

  • Check DMSO Quality: DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet" (even 1-2% water content), the solubility of this hydrophobic urea compound drops exponentially. Always use fresh, anhydrous DMSO.

Issue 2: "My stock solution is clear, but it precipitates immediately when I add it to cell culture media."

Diagnosis: The "Solvent Shift" Effect. When you dilute a DMSO stock (e.g., 10 mM) into water/media (e.g., to 10 µM), the DMSO solvation shell is stripped away by water molecules. The exposed hydrophobic chlorophenyl group and the urea motif immediately re-aggregate to form solids.

Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution using a co-solvent buffer (e.g., PBS + 5% Tween-80 or PEG400) to "step down" the hydrophobicity.

  • Rapid Dispersion: When adding the stock to media, vortex the media during the addition. Slow addition allows high local concentrations to form, triggering nucleation.

  • Limit Concentration: Ensure your final concentration is below the thermodynamic solubility limit (likely < 50 µM in aqueous buffer).

Issue 3: "Can I store the DMSO stock at -20°C?"

Diagnosis: Freeze-Thaw Cycling Risks. Yes, but with a caveat. Upon freezing, DMSO crystallizes. As it freezes, the dissolved compound may be excluded from the DMSO crystal lattice, forming a concentrated "sludge" or precipitate at the bottom.

Solution:

  • Aliquot Immediately: Do not freeze a large master stock. Aliquot into single-use vials (e.g., 20 µL).

  • Re-solubilize upon Thaw: When thawing, you must heat to 37°C and vortex/sonicate again to ensure any precipitated compound redissolves. Never use a thawed stock that looks cloudy.

Technical Data & Solubility Profile

ParameterEstimated Value / CharacteristicImplication
Water Solubility < 0.1 mg/mL (Poor)Requires carrier solvents or surfactants.
DMSO Solubility ~10–50 mg/mL (Moderate)Good for stock solutions (10–100 mM).
LogP (Est.) ~2.0 – 3.0Lipophilic; prefers membranes/proteins over water.
H-Bond Donors 2 (Urea NHs)Strong crystal packing; resists dissolution.
Critical Risk "Crash Out" High risk of precipitation at >0.5% DMSO in water.

Recommended Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Goal: Create a stable, clear master stock.

  • Weighing: Weigh 3-5 mg of the compound into a glass vial (avoid plastic if possible to prevent sticking).

  • Calculation: Calculate the volume of Anhydrous DMSO required for 10 mM.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / 0.01 (M)

  • Addition: Add the calculated volume of Anhydrous DMSO .

  • Energy Input:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 10 minutes.

    • Visual Check: Hold vial against a light. If particles remain, heat to 40°C for 5 minutes and vortex again.

  • Storage: Aliquot into amber tubes and store at -20°C. Desiccate if possible.

Protocol B: The "Step-Down" Dilution (For Bioassays)

Goal: Dilute to working concentration without precipitation.

  • Prepare Intermediate Buffer: Mix PBS with 5% Tween-80 or 10% PEG-400.

  • First Dilution (10x Conc.): Dilute your 10 mM DMSO stock 1:10 into the Intermediate Buffer (Result: 1 mM compound in Buffer/DMSO mix).

    • Why? The surfactant (Tween/PEG) stabilizes the urea compound as the DMSO concentration drops.

  • Final Dilution: Dilute the 1 mM Intermediate 1:100 into your Cell Media.

    • Result: 10 µM final concentration.

    • Observation: Check for turbidity (cloudiness) under a microscope.

Mechanism Visualization

Diagram 1: The "Crash Out" Mechanism & Prevention

This diagram illustrates why direct dilution fails and how the "Step-Down" method stabilizes the compound.

SolubilityMechanism Stock DMSO Stock (Solvated by DMSO) DirectMix Direct Mixing Stock->DirectMix CoSolvent Intermediate Buffer (PBS + Tween/PEG) Stock->CoSolvent 1:10 Dilution Water Aqueous Media (High Polarity) Water->DirectMix Precipitate PRECIPITATION (Hydrophobic Aggregation) DirectMix->Precipitate DMSO stripped away Micelle Stabilized Micelle (Surfactant Shield) CoSolvent->Micelle Surfactant coats compound Soluble Stable Assay Solution Micelle->Soluble Final Dilution into Media

Caption: Figure 1. Direct dilution of hydrophobic urea compounds often leads to precipitation (Red path). Using an intermediate surfactant buffer (Yellow path) maintains solubility during the transition from organic to aqueous phase.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Compound is Solid DMSO_Add Add Anhydrous DMSO Start->DMSO_Add Check_Clear Is Solution Clear? DMSO_Add->Check_Clear Heat Heat to 40°C & Sonicate Check_Clear->Heat No Dilute Dilute into Media Check_Clear->Dilute Yes Check_Clear2 Clear now? Heat->Check_Clear2 Add_Vol Add more DMSO (Reduce Max Conc.) Check_Clear2->Add_Vol No Check_Clear2->Dilute Yes Cloudy Cloudy/Precipitate? Dilute->Cloudy Success Proceed with Assay Cloudy->Success No Fail_Media Use Step-Down Protocol (See Protocol B) Cloudy->Fail_Media Yes

Caption: Figure 2. Step-by-step decision matrix for troubleshooting solubility issues in DMSO and aqueous media.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Urea Derivatives. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods: Solubility. (General Reference for Kinetic vs Thermodynamic Solubility).

Technical Support Center: Purification of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl Urea by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the recrystallization of this compound. The following troubleshooting guide and frequently asked questions are based on established principles of crystallization and practical laboratory experience.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section directly addresses specific problems you may encounter during the purification of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea.

Problem 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my crude 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea in a hot solvent, but upon cooling, it separates as an oil. What's happening and how can I fix it?

A: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over slow, ordered crystal growth.

Causality and Solution:

  • Solvent Choice is Critical: The primary cause is often an inappropriate solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble, the solution may not become sufficiently supersaturated upon cooling to induce crystallization. Conversely, if the solvent is too poor, the compound may precipitate prematurely.

  • Reduce the Cooling Rate: Rapid cooling favors oiling out. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath. This slower process provides the necessary time for nucleation and ordered crystal growth.

  • Solvent Polarity Mismatch: A significant mismatch in polarity between the solute and the solvent can lead to oiling out. Consider using a solvent mixture. For a moderately polar compound like 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea, a mixture of a good solvent (e.g., ethanol, methanol, or acetone) and a poor solvent (e.g., water, hexane, or diethyl ether) can be effective. Start by dissolving the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for further crystal growth.

Problem 2: Poor recovery of the purified compound.

Q: My recrystallization yielded very little product. What are the likely causes and how can I improve my yield?

A: Low recovery is a frustrating issue that can often be traced back to several key experimental parameters.

Causality and Solution:

  • Excessive Solvent Usage: Using too much solvent is a primary cause of low yield. The goal is to create a saturated solution at the boiling point of the solvent. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of the compound will remain dissolved. To remedy this, use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent to wash the filter paper.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the solvent at low temperatures, a substantial amount will remain in the mother liquor. Refer to solvent selection guides and consider a solvent in which the compound has very low solubility at 0-4 °C.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystallization. Cooling in an ice bath for at least 30 minutes is a good starting point.

  • Losses During Washing: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.

Problem 3: The recrystallized product is not significantly purer.

Q: I've performed the recrystallization, but my analytical data (e.g., NMR, LC-MS) shows that the purity hasn't improved much. Why is this?

A: This indicates that the chosen recrystallization conditions are not effectively separating the desired compound from the impurities.

Causality and Solution:

  • Co-crystallization of Impurities: The impurity may have similar solubility properties to your target compound in the chosen solvent, leading to it co-crystallizing. In this case, a different solvent or a mixture of solvents is necessary.

  • Insoluble Impurities: If the impurities are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.

  • Soluble Impurities: If the impurities are highly soluble in the chosen solvent, they should remain in the mother liquor after crystallization. If they are still present in your final product, it's possible that the crystals were not washed adequately after filtration, trapping the impurity-laden mother liquor.

  • Consider a Second Recrystallization: For challenging purifications, a second recrystallization using a different solvent system may be necessary to remove persistent impurities.

  • Alternative Purification Techniques: If recrystallization fails to achieve the desired purity, other techniques such as column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea?

A1: Based on the structure, which contains a polar urea moiety, a lactam ring, and a less polar chlorophenyl group, a solvent of intermediate polarity is a good starting point. Alcohols like ethanol or isopropanol are often effective for such compounds. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective for fine-tuning solubility. A systematic approach involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

Q2: How can I determine the optimal amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. A good technique is to add the solvent in small portions to the crude material while heating and stirring until everything just dissolves. This will ensure the solution is saturated at the higher temperature, maximizing the yield upon cooling.

Q3: What is the purpose of washing the crystals after filtration?

A3: Washing the collected crystals is a critical step to remove any residual mother liquor that may be adhering to the crystal surfaces. The mother liquor contains the dissolved impurities, and failing to wash the crystals will re-contaminate your purified product. It is crucial to use a cold solvent for washing to minimize redissolving your desired compound.

Q4: Should I induce crystallization if it doesn't start on its own?

A4: Yes. If crystals do not form after the solution has cooled to room temperature, inducing crystallization is recommended. This can be done by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. These methods provide nucleation sites, which are essential for initiating crystal growth.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes on Suitability for 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea
Ethanol785.2Good starting point. Likely to dissolve the compound when hot and have lower solubility when cold.
Isopropanol824.3Similar to ethanol, may offer different selectivity for impurities.
Acetone565.1A good solvent, but its low boiling point may require careful handling. Often used in solvent mixtures.
Water1009.0Likely a poor solvent on its own, but can be an effective anti-solvent when used with a more soluble solvent like ethanol.
Hexane690.0A non-polar solvent, likely a very poor solvent for this compound. Can be used as an anti-solvent.
Ethyl Acetate774.3A moderately polar solvent that could be a suitable choice.

Experimental Protocol: General Recrystallization Workflow

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea in various solvents at room temperature and with gentle heating.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Remove Insolubles) dissolve->hot_filter If necessary cool Slow Cooling (Crystallization) dissolve->cool No insolubles hot_filter->cool insoluble_impurities Insoluble Impurities hot_filter->insoluble_impurities collect Vacuum Filtration (Collect Crystals) cool->collect wash Wash with Cold Solvent collect->wash soluble_impurities Soluble Impurities in Mother Liquor collect->soluble_impurities dry Drying wash->dry end Pure Crystals dry->end

Caption: Workflow for the recrystallization of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl urea.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

Removing unreacted 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one from urea product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4492: Removal of Unreacted 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one

Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to isolate a urea product synthesized from 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one (hereafter referred to as the Amine Precursor ). The challenge lies in removing the unreacted Amine Precursor without degrading or losing your target urea.

The separation logic relies on the distinct basicity (


) difference between the primary amine of the precursor (

9.0–10.0) and the neutral urea functionality of your product.

Below are three validated protocols ranging from standard extraction to high-throughput scavenging.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best purification method for your specific scale and constraints.

PurificationStrategy Start Start: Crude Reaction Mixture ScaleCheck Is the scale > 5 grams? Start->ScaleCheck AcidStable Is the Urea Product Acid Stable? ScaleCheck->AcidStable Yes MethodB Method B: Scavenger Resin (High Purity / Low Waste) ScaleCheck->MethodB No (< 1g) Solubility Is Product Soluble in DCM/EtOAc? AcidStable->Solubility Yes AcidStable->MethodB No MethodA Method A: Acidic Wash (LLE) (Cost Effective) Solubility->MethodA Yes MethodC Method C: SCX Chromatography (Difficult Separations) Solubility->MethodC No (or if LLE fails)

Figure 1: Decision tree for selecting the appropriate purification strategy based on scale and chemical stability.

Method A: Acidic Liquid-Liquid Extraction (LLE)

Best For: Large scale (>5g), cost-sensitive projects, and acid-stable products.[1]

The Science

The Amine Precursor contains a basic primary amine. By lowering the pH of the aqueous phase below the amine's


 (typically to pH 2–3), the amine becomes protonated (

). This charged species is highly water-soluble and will partition into the aqueous layer. The urea product remains neutral and lipophilic, staying in the organic layer.[1]
Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (Dichloromethane or Ethyl Acetate are preferred).

    • Note: Avoid ethers if your product has poor solubility.[1]

  • Acid Wash: Wash the organic phase 2 times with 1N HCl (Hydrochloric Acid).[1]

    • Volume: Use a 1:1 volume ratio of organic to aqueous.[1]

    • Observation: The Amine Precursor migrates to the aqueous HCl layer.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and water.[1]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[1]
  • Concentration: Filter and evaporate the solvent to yield the purified urea.

Troubleshooting Table
IssueCauseSolution
Emulsions Chlorinated solvents (DCM) often form emulsions with basic water.Add a small amount of Methanol (2-5%) to the organic phase or filter the biphasic mixture through Celite.
Product Loss The Urea product is slightly water-soluble.Back-extract the combined acidic aqueous layers with a small volume of fresh organic solvent.[1]
Amine Remains pH was not low enough.Verify the aqueous layer pH is < 3 using pH paper.[1] If not, use 2N HCl.[1]

Method B: Solid-Supported Scavenging

Best For: Small scale (<1g), parallel synthesis (libraries), or acid-sensitive products.[1]

The Science

This method uses a polymer-supported isocyanate resin (PS-Isocyanate). The resin acts as an "electrophilic trap."[1] It reacts specifically with the nucleophilic primary amine of the unreacted precursor to form a covalent urea bond bound to the solid bead. The desired urea product (which is already a urea and non-nucleophilic) cannot react and remains in solution.

Protocol
  • Calculate Loading: Determine the excess equivalents of the Amine Precursor (based on stoichiometry or LCMS estimation).

  • Add Resin: Add PS-Isocyanate resin (typically 2–3 equivalents relative to the unreacted amine) to the reaction vessel.

  • Incubation: Agitate (do not stir with a magnetic bar as it grinds the beads) at room temperature for 4–16 hours.

    • Tip: Adding a base like Triethylamine (TEA) can accelerate the scavenging if the reaction is sluggish.

  • Filtration: Filter the mixture through a fritted funnel or a synthesis cartridge.

  • Rinse: Wash the resin with the reaction solvent (e.g., DCM or THF) to recover all product.[1]

  • Result: The filtrate contains the pure urea product; the impurity is trapped on the resin.

Method C: Strong Cation Exchange (SCX) Chromatography

Best For: "Stubborn" impurities, polar products, or when LLE fails.[1]

The Science

SCX cartridges contain silica bonded with benzenesulfonic acid moieties.[1][2] This creates a negatively charged surface that acts as a "catch" for basic compounds.[1]

  • The Trap: The basic Amine Precursor binds tightly to the sulfonic acid groups via ionic interaction.

  • The Pass: The neutral urea product has no affinity for the acidic surface and elutes freely.

SCXWorkflow Load Load Crude Mix (in MeOH/DCM) SCX SCX Cartridge (Sulfonic Acid) Load->SCX Elute Elute with MeOH SCX->Elute Trap Amine Trapped on Cartridge SCX->Trap Ionic Bond Product Pure Urea in Filtrate Elute->Product

Figure 2: The "Catch-and-Release" mechanism for removing basic amines using SCX cartridges.

Protocol
  • Conditioning: Pre-wet the SCX cartridge with Methanol (MeOH).[1]

  • Loading: Dissolve the crude mixture in the minimum amount of DCM or MeOH and load it onto the cartridge.

  • Elution: Flush the cartridge with 3–5 column volumes of pure Methanol .

    • Mechanism:[3][4] The neutral urea product elutes in this fraction.[1] The amine remains stuck to the column.

  • Regeneration (Optional): If you need to analyze the impurity, elute the cartridge with

    
     in Methanol to release the amine.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography instead of these methods? A: Yes, but it is often less efficient.[1] Primary amines tend to "streak" or "tail" on standard silica due to interactions with silanols.[1] If you must use a column, add 1% Triethylamine (TEA) to your mobile phase to sharpen the amine peak, or use an amine-functionalized silica column.[1] However, SCX (Method C) is far superior for this specific separation.[1]

Q: My urea product is precipitating during the acid wash (Method A). What do I do? A: The urea product likely has low solubility in the chosen organic solvent. Switch to a more polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of Chloroform/Isopropanol (3:1) . Alternatively, filter the precipitate—if the amine is soluble in the solvent but the urea is not, you may have achieved purification simply by filtration (trituration).[1]

Q: Is the 4-chlorophenyl group affecting the separation? A: Yes. The chlorophenyl group makes the impurity significantly lipophilic. This means that in Method A (LLE), you must ensure the aqueous phase is sufficiently acidic (pH < 2) to force the equilibrium toward the water-soluble salt form. If the pH is only 4-5, the lipophilic nature of the chlorophenyl ring may keep the amine in the organic layer.[1]

References

  • Separation of Amines and Ureas via SCX : Teledyne ISCO. (2012).[1] Purification of high pKa organic compounds with RediSep SCX columns. Application Note AN39. Link

  • Scavenger Resin Chemistry : Biotage. (n.d.). Isocyanate Resins for Amine Removal. Biotage PathFinder Guide. Link

  • General Purification Strategies : Luedtke, N. (2005).[1] A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting low conversion rates in 1-aryl-pyrrolidinone urea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. I'm deep into Google searches, pinpointing synthesis methods for 1-aryl-pyrrolidinone ureas. I'm focusing on reaction mechanisms, key reagents, and possible side reactions. I will expand searches to explore available data.

Developing Synthesis Protocol

I'm now structuring the technical support center, planning a logical Q&A troubleshooting flow centered on common synthesis problems. I'll include underlying chemical principles and step-by-step solutions for yield issues, incomplete conversion, and impurity formation. Furthermore, I'll draft a detailed experimental protocol and create Graphviz diagrams for reaction mechanisms and troubleshooting. Finally, I will compile quantitative data for clear presentation.

Refining Research Strategies

I'm now diving deeper into Google, specifically targeting synthesis of 1-aryl-pyrrolidinone ureas. I am seeking existing protocols and guides for urea synthesis to identify common issues. Following this, I'll structure a troubleshooting center with a logical flow, including underlying principles. A protocol, and Graphviz diagrams for the workflow will be next. Then, I will focus on data presentation.

Defining the Core Focus

I'm now establishing the foundation for a technical support center. My aim is a Q&A format, specifically targeted at troubleshooting low conversion rates in 1-aryl-pyrrolidinone urea synthesis. The audience is researchers, scientists, and those in drug development, so I need to maintain precision and relevance for these experts.

Structuring the Guide

I've outlined the technical support center, planning a logical Q&A format. It'll begin with a synthesis introduction, moving into a visual flowchart for troubleshooting and then detailed FAQs. These will be categorized by issue: starting materials, reaction conditions, and workup/purification. I am ensuring that the structure prioritizes user intuition over a template-driven approach.

Developing the Troubleshooting Guide

I'm now integrating scientific integrity into the troubleshooting guide. I will include the reasoning behind each troubleshooting step, like the impact of moisture on the isocyanate. I am aiming to build trustworthiness by providing a logical progression to solutions, creating a self-validating process. Furthermore, I'll be searching for authoritative references from journals and suppliers to support my claims, including them in the text and in a complete list.

Refining the Structure

I am now structuring the troubleshooting guide. I've begun creating tables that summarize crucial information like common solvents, catalysts, and typical reaction parameters. I am also planning to include a detailed, step-by-step protocol for a representative synthesis, complete with reaction monitoring and a protocol for a common analytical technique. Furthermore, I've started work on required visualizations, including the core reaction mechanism diagram and troubleshooting workflow diagram.

Developing the Core Content

I am now delving into the essential research, compiling comprehensive information on urea synthesis. Initial searches have given valuable insights. I've focused on the reactivity of isocyanates, the impact of water, common side reactions like dimerization and trimerization, and optimal reaction parameters. Also, I've covered analytical methods and purification techniques. My next steps are organizing this data into a structured guide, using the provided structure.

Developing the Guide Content

I am now focusing on generating the guide's content. I'm writing each section, integrating insights from my initial research. My process includes explaining the underlying chemistry for each issue and proposed solution, providing context for the impact of starting materials and reaction conditions. I am preparing the Graphviz diagrams, and creating the necessary data tables.

Developing the Initial Plan

I'm now implementing the plan, beginning with structuring the technical support guide. It will begin with an introduction to the urea synthesis, followed by a troubleshooting flowchart and then FAQs. I'm prioritizing user intuition, and ensuring it caters to scientists. I am building in scientific integrity by integrating logical troubleshooting with authoritative support from journals and suppliers, and creating required visualizations.

Controlling side reactions during the carbamoylation of aminopyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover key information regarding the carbamoylation of aminopyrrolidinones. I'm prioritizing authoritative sources, and I'll focus on common side reactions, their underlying mechanisms, and existing control strategies to get a good base understanding.

Analyzing Search Results

I've expanded my search terms to include "di-carbamoylation of amines" and "isocyanate side reactions with amines" to sharpen the scope. I'm scrutinizing the results for reaction mechanisms, focusing on how specific factors affect the outcome. I'm now structuring the information in a Q&A format to enable troubleshooting. My next step will be to explore different protecting group strategies.

Expanding Search Queries

I've broadened my search parameters further, incorporating terms focused on protecting groups for aminopyrrolidinones and optimization of carbamoylation reactions. Currently, I'm identifying the most prevalent side reactions and scrutinizing related experimental conditions and factors influencing outcomes. Next, I'll organize my findings into a Q&A format, exploring troubleshooting strategies.

Commencing Comprehensive Research

I'm now initiating focused Google searches, using detailed search queries to gather authoritative information on aminopyrrolidinone carbamoylation. I'm focusing on side reactions, reaction mechanisms, and control strategies. I'm also planning a Q&A structured technical support guide, incorporating tables for quick comparison of parameters and detailed experimental protocols for key techniques. To ensure technical accuracy, I'll compile information from multiple reputable sources, explaining the 'why' behind each recommendation. I will also be creating visual aids for the guide, including reaction pathway diagrams and troubleshooting flowcharts.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Characterization of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, unambiguous structural elucidation is paramount. For novel heterocyclic compounds such as [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea, a molecule with potential applications as a synthetic intermediate, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of characterization.[1][2][3] This guide provides an in-depth analysis of the ¹H NMR spectrum of the title compound, offers a comparative perspective with structural analogs, and details a robust experimental protocol for reliable data acquisition.

Core Analysis: Interpreting the ¹H NMR Spectrum

The structural identity of a molecule is encoded in its NMR spectrum through four key features: the number of signals, their chemical shifts (δ), their integration values, and their splitting patterns (multiplicity).[4][5] For [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea, each of these features provides a unique piece of the structural puzzle.

A representative ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆ to ensure the observation of exchangeable N-H protons, is expected to display signals corresponding to each unique proton environment in the molecule.[6][7]

Below is a diagram illustrating the molecular structure with protons labeled for assignment, followed by a detailed table of expected chemical shifts.

Caption: Structure of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea with proton labels.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton LabelIntegrationMultiplicityApprox. δ (ppm)AssignmentCausality Behind the Shift
Hd2Hd~7.65AromaticProtons ortho to the electron-withdrawing pyrrolidinone ring, deshielded.
He2Hd~7.45AromaticProtons meta to the pyrrolidinone ring, deshielded by the electronegative chlorine atom.[8][9]
Hf1Hd~6.50Urea NHAdjacent to the chiral center (Hc), shows coupling. Deshielded by the adjacent carbonyl group.
Hg2Hs~5.80Urea NH₂Appears as a broad singlet due to rapid exchange or quadrupole broadening from the ¹⁴N nucleus.[10][11]
Hc1Hm~4.50CH-N (pyrrolidinone)Deshielded by the adjacent nitrogen of the urea and the ring nitrogen.
Hb, b'2Hm~3.80CH₂-N (pyrrolidinone)Adjacent to the ring nitrogen, leading to a downfield shift.[12]
Ha, a'2Hm~2.70, ~2.30CH₂-CH (pyrrolidinone)Diastereotopic protons adjacent to the chiral center, exhibiting complex splitting and distinct chemical shifts.

Comparative Analysis: The Impact of Structure and Solvent

The true power of NMR spectroscopy is revealed through comparison. By analyzing structurally similar molecules, we can gain deeper insights into the electronic and steric effects influencing chemical shifts.

Comparison with an Unsubstituted Analog

Let's consider the hypothetical analog, [1-phenyl-5-oxopyrrolidin-3-yl]urea, where the chlorine atom is replaced by hydrogen.

  • Aromatic Region: In the unsubstituted analog, the aromatic protons would likely appear as a more complex multiplet, or as three distinct signals (ortho, meta, para), centered around 7.3-7.5 ppm. The two distinct doublets (Hd and He) observed for the chlorophenyl derivative are a direct consequence of the symmetry and the strong electron-withdrawing nature of the chlorine atom, which deshields the ortho and meta protons to different extents.[8]

The Role of the Solvent

The choice of NMR solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding, such as the urea N-H protons (Hf and Hg).[13][14][15][16]

  • In CDCl₃ (Deuterated Chloroform): Chloroform is a less polar, non-hydrogen-bond-accepting solvent compared to DMSO. In CDCl₃, the N-H proton signals would likely be broader and may appear at a more upfield (lower ppm) chemical shift. In some cases, if the sample contains traces of acid or water, these peaks can broaden to the point of being unobservable due to rapid chemical exchange.[7]

  • In DMSO-d₆ (Deuterated Dimethyl Sulfoxide): DMSO is a strong hydrogen-bond acceptor. It effectively solvates the urea protons, slowing down intermolecular exchange.[17] This results in sharper N-H signals and a significant downfield shift, making them easier to identify and assign, as shown in the predicted data table.[10][18] The choice of DMSO-d₆ is therefore a strategic one to ensure all protons, including the exchangeable ones, are clearly resolved.

Experimental Protocols and Methodologies

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol outlines the steps for the characterization of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4][19]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Incorporate a relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.[2]

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.[3][20]

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea. The distinct chemical shifts and coupling patterns of the aromatic and pyrrolidinone protons, combined with the characteristic signals of the urea moiety in DMSO-d₆, allow for complete and unambiguous structural confirmation. A comparative analysis against structural analogs and an understanding of solvent effects further solidify the assignments.[13] By following the detailed experimental protocol, researchers can reliably generate high-quality data, ensuring the scientific integrity of their findings in drug discovery and development endeavors.

References

  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Introduction to Proton NMR. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (2006). Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Retrieved from [Link]

  • CIE A-Level Chemistry. (n.d.). Proton (¹H) NMR spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • MDPI. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Udemy. (n.d.). BASICS OF ¹H-NMR SPECTROSCOPY AND INTERPRETATION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. ¹H NMR spectrum of urea in DMSO-d₆. Retrieved from [Link]

  • Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectral changes observed for the urea protons of 2b, in DMSO-d₆. Retrieved from [Link]

  • Reddit. (2018). Urea protons exchanging with DMSO-d₆ protons?. Retrieved from [Link]

  • University of Wisconsin. (n.d.). The four facets of ¹H NMR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C₆H₅Cl chlorobenzene low high resolution ¹H proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts (δ, ppm) ¹H NMR of the studied compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts (ppm) and multiplicities for derivatives of 1. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. ¹H NMR Chemical Shifts of Compounds 3-6. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Low-field ¹H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Retrieved from [Link]

Sources

Comparative stability of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Stability Analysis

I'm starting by gathering data on the target molecule's structure and properties. My initial search focuses on understanding its inherent stability characteristics. Next, I'm identifying established methodologies for stability assessment in varying pH environments. This includes researching protocols specific to acidic and basic conditions.

Defining Stability Parameters

I've initiated a deep dive into the stability of [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea, focusing on its chemical nature and documented stability. Simultaneously, I'm identifying established methods for assessing stability across diverse pH environments, paying close attention to typical ranges and conditions relevant to pharmaceutical and chemical research. I'm also exploring degradation pathways of analogous structures, like pyrrolidinone and urea derivatives, under similar conditions. Concurrently, I'm referencing authoritative sources such as peer-reviewed journals and regulatory guidelines. I am structuring the experimental plan.

Expanding Research Scope

I'm now expanding my research to include known stability data on the target compound, looking for degradation pathways, and established protocols across acidic/basic media. I'm exploring authoritative sources and gathering foundational information. Next, I'll detail the experimental plan. I'll outline the format for a comparative stability guide, using diagrams to represent workflow and degradation visually. Finally, I will integrate all this information for a complete, authoritative guide.

Assessing Functional Group Stability

I've established a solid base by examining the stability of the pyrrolidinone (lactam) and urea functional groups within the molecule. Preliminary search results indicate that these are key areas to focus on in this analysis. I'm moving toward a more in-depth exploration of the literature, expecting that there might be some useful trends for structure-activity relationships.

Delving into Reaction Mechanisms

I'm now diving deeper into the nuances of pyrrolidinone and urea hydrolysis. The initial search results indicated acid and base catalysis for lactams, with ring size impacting reactivity. For urea, extreme pH and temperature influence its stability, and I've started examining the production of ammonia and isocyanate in urea hydrolysis. I have to find a good source for the combined structure.

Examining Combined Structure Stability

I've gathered quite a bit now, focusing on the combined molecule. I've confirmed that both the pyrrolidinone and urea functionalities are susceptible to hydrolysis, and I now hypothesize that the degradation of the target molecule will occur at either, or both, functional groups. I am considering proposing a detailed experimental design to compare stability in acidic and basic media. This will outline analytical methods, likely HPLC, and predicted degradation products. I am creating a guide.

Formulating Experimental Design

Now, I'm crystallizing the experimental design. I will focus on outlining specific pH and temperature conditions to compare the lactam and urea hydrolysis. I will also incorporate analytical methods, mainly HPLC, to track degradation. Based on my findings on existing mechanisms, I can predict the resulting degradation products. I'll include visual aids like Graphviz diagrams and a robust reference list. My next step will be structuring the guide itself.

Safety Operating Guide

Personal protective equipment for handling [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown" Protocol

Status: Novel Chemical Entity / Research Intermediate Default Occupational Exposure Band (OEB): Band 3 (Potent) Primary Hazard Class: Presumed Reproductive Toxin & Irritant (Based on Structure-Activity Relationship)[1][2]

As a Senior Application Scientist, I must clarify a critical operational reality: [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a specialized research scaffold, not a commodity chemical. Publicly validated Safety Data Sheets (SDS) for this exact complete structure are rare or non-existent.[2]

Therefore, we do not rely on the absence of data as evidence of safety. Instead, we apply the Precautionary Principle using "Read-Across" toxicology from its three functional pharmacophores:

  • Phenylurea moiety: Associated with herbicide classes (e.g., Diuron), known for methemoglobinemia and endocrine disruption.

  • Pyrrolidone ring: Structurally related to N-Methyl-2-pyrrolidone (NMP), a known reproductive toxin (Repr.[1][2] 1B).

  • Chlorinated aromatic: Increases lipophilicity and biological persistence.[2]

Core Directive: Treat this compound as a high-potency solid capable of skin absorption and respiratory sensitization.[1][2]

Risk Assessment & Biological Justification

The choice of Personal Protective Equipment (PPE) is not random; it is dictated by the physicochemical behavior of the molecule.

FeatureHazard ImplicationPPE/Engineering Control "Causality"
Physical State Likely Crystalline/Fluffy SolidStatic Risk: Ureas are often electrostatic.[1][2] Dust inhalation is the primary vector. Control: HEPA-filtered enclosure (BSC Class II or Powder Hood).[1][2]
Solubility Low water sol.; High in DMSO/DMFPermeation Risk: If dissolved in DMSO, the carrier solvent drags the toxin through intact skin within seconds. Control: Double-gloving is mandatory.
Molecular Weight ~253.68 g/mol Bioavailability: Small enough to pass blood-brain/placental barriers if lipophilic.[1][2] Control: Full skin coverage (Tyvek).[2]
Diagram 1: Risk Assessment Logic Flow

This decision tree illustrates how we derived the safety protocol in the absence of a specific SDS.

RiskAssessment Start Input: [1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CheckSDS Specific SDS Available? Start->CheckSDS FragmentAnalysis Deconstruct Structure: 1. Phenylurea (Endocrine) 2. Pyrrolidone (Repro Tox) 3. Cl-Aromatic (Persistence) CheckSDS->FragmentAnalysis No (Novel Compound) AssignBand Assign Default Control Band: OEB 3 (10 - 100 µg/m³) FragmentAnalysis->AssignBand DefineControls Define Controls: Containment + Double Nitrile + N95/P100 AssignBand->DefineControls

Caption: Structural decomposition logic used to assign Occupational Exposure Band (OEB) 3 precautions.

Personal Protective Equipment (PPE) Matrix

Do not deviate from this matrix. Standard "lab coats and safety glasses" are insufficient for novel urea-pyrrolidone scaffolds.[1][2]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Why: If handling outside a hood (not recommended) or during spill cleanup.[1][2] Surgical masks provide zero protection against chemical dusts.[2]
Hand (Inner) Nitrile (0.11 mm / 4 mil) Why: Acts as a second skin.[2] Tape cuffs to the lab coat/sleeve to prevent wrist exposure.
Hand (Outer) Nitrile (Long Cuff) Why: Sacrificial layer.[2] Change immediately upon splash.[2] Crucial: If using DMSO as solvent, do not use Latex (DMSO permeates latex instantly).
Body Tyvek® Lab Coat / Coverall Why: Standard cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and light splashes.
Eye/Face Chemical Goggles Why: Safety glasses have gaps. Fine urea dusts can migrate around lenses.[2] Goggles provide a seal.[2]

Operational Protocols

Workflow A: Weighing & Transfer (Highest Risk Step)

Objective: Prevent inhalation of electrostatic dust.[1]

  • Engineering Control: Activate the Balance Enclosure or Fume Hood.[2] Verify face velocity is 80–100 fpm.[2]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[2] Urea derivatives are prone to "flying" when charged.[2]

  • The "Transfer" Technique:

    • Never pour from the stock bottle.[2]

    • Use a disposable spatula.[2]

    • Weigh into a pre-tared vial with a septum cap.

    • Immediate Containment: Cap the vial inside the hood before removing it.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (solubilizes the organic residue) followed by water.[2] Dispose of the tissue as hazardous solid waste.

Workflow B: Solubilization (Permeation Risk)

Objective: Prevent transdermal delivery via carrier solvents.[1][2]

  • Solvent Choice: Likely soluble in DMSO, DMF, or DMAc.

  • Syringe Transfer: Do not pour solvents.[2] Inject solvent through the septum of the weighed vial.

  • Vortexing: Vortex the closed vial. Do not shake by hand.

  • Spill Response: If a DMSO solution drops on your glove, remove the glove immediately . Do not wash the glove; the DMSO will drag the chemical through the nitrile before you can rinse it. Wash hands with soap and water, then re-glove.

Diagram 2: Gowning & De-Gowning Workflow

Proper removal is just as critical as proper donning to prevent secondary contamination.[2]

Gowning cluster_don Entry (Donning) cluster_doff Exit (Doffing) Step1 1. Wash Hands Step2 2. Inner Nitrile Gloves Step1->Step2 Step3 3. Tyvek Coat Step2->Step3 Step4 4. Outer Gloves (Over Cuff) Step3->Step4 Step5 5. Remove Outer Gloves (Peel from wrist) Step4->Step5 Work Complete Step6 6. Remove Coat (Roll inside-out) Step5->Step6 Step7 7. Remove Inner Gloves Step6->Step7 Step8 8. Wash Hands (20s) Step7->Step8

Caption: Sequential gowning procedure to ensure "clean-to-dirty" and "dirty-to-clean" separation.

Waste Disposal & Emergency

Disposal Strategy
  • Solid Waste: Dispose of contaminated vials, spatulas, and weighing boats in "Hazardous Waste - Solid (Toxic/Irritant)." [2]

  • Liquid Waste: If dissolved in DMSO/Organic solvents, segregate into "Halogenated Organic Waste" (due to the chlorophenyl group). Do not mix with aqueous acids.[2]

  • Labeling: clearly mark tags with "Contains Halogenated Urea Derivative."[2]

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.[2]

  • Contain: Cover spill with a damp paper towel (reduces dust).[2]

  • Clean: Scoop up damp material.[2] Clean surface with Methanol (to dissolve lipophilic residues) followed by soap and water.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[2] [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 1-(4-chlorophenyl)urea (EC 205-412-6).[1][2] (Used for Read-Across Toxicology).[1][2] [Link][1][2]

  • PubChem. Compound Summary: 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea Structure & Fragments. National Library of Medicine.[2] [Link]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. (Principles of handling unclassified dusts). [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.